molecular formula C23H17N3O3S2 B11533171 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1H-benzimidazol-2-ylsulfanyl)acetate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1H-benzimidazol-2-ylsulfanyl)acetate

Cat. No.: B11533171
M. Wt: 447.5 g/mol
InChI Key: LCJFHBTYMRKCLC-UHFFFAOYSA-N
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Description

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that features both phenothiazine and benzodiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it has been investigated for its potential as an anticancer agent due to the known activities of phenothiazine and benzodiazole derivatives .

Medicine

In medicine, it is explored for its potential therapeutic applications, including its use as an antioxidant and antimicrobial agent .

Industry

Industrially, it could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETATE involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with DNA and proteins, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The benzodiazole moiety may enhance these effects through additional interactions with cellular enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETATE apart is the combination of phenothiazine and benzodiazole moieties in a single molecule, potentially offering a broader range of biological activities and therapeutic applications.

Properties

Molecular Formula

C23H17N3O3S2

Molecular Weight

447.5 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-(1H-benzimidazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C23H17N3O3S2/c27-21(13-29-22(28)14-30-23-24-15-7-1-2-8-16(15)25-23)26-17-9-3-5-11-19(17)31-20-12-6-4-10-18(20)26/h1-12H,13-14H2,(H,24,25)

InChI Key

LCJFHBTYMRKCLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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